molecular formula C31H53NO23 B12091352 alpha-D-Glucosyl Acarbose IMpurity

alpha-D-Glucosyl Acarbose IMpurity

Cat. No.: B12091352
M. Wt: 807.7 g/mol
InChI Key: SLGABGHEBCWPDM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucosyl Acarbose IMpurity undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Properties

Molecular Formula

C31H53NO23

Molecular Weight

807.7 g/mol

IUPAC Name

5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)17(40)15(9)38)16(39)22(45)29(49-7)53-26-11(5-35)51-31(23(46)19(26)42)55-27-12(6-36)52-30(24(47)20(27)43)54-25-10(4-34)50-28(48)21(44)18(25)41/h2,7,9-48H,3-6H2,1H3

InChI Key

SLGABGHEBCWPDM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO

Origin of Product

United States

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